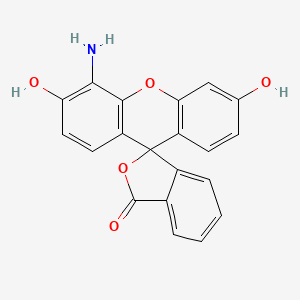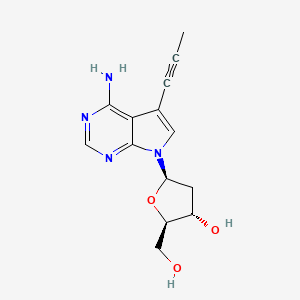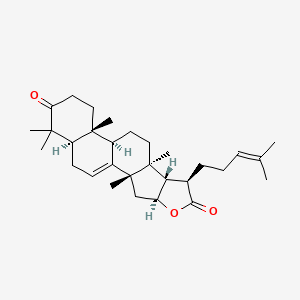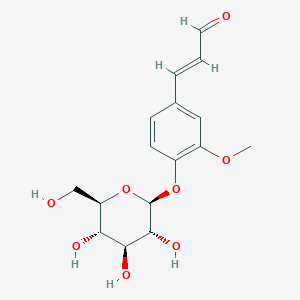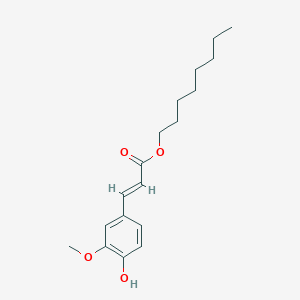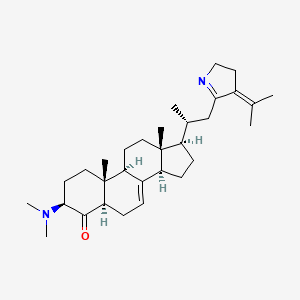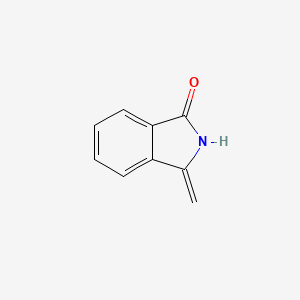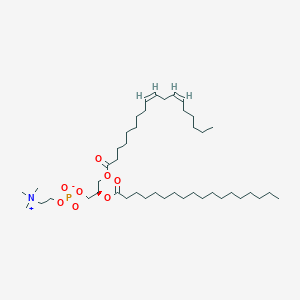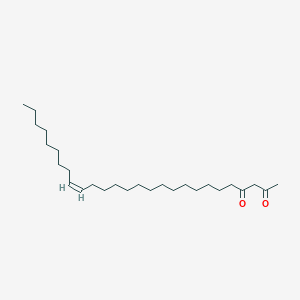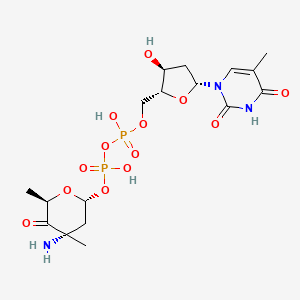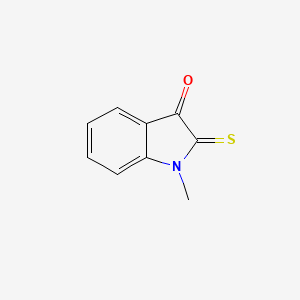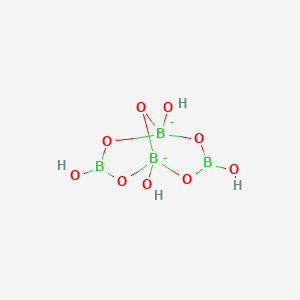![molecular formula C27H30O17 B1254861 3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 95043-15-5](/img/structure/B1254861.png)
3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it is a complex organic molecule, likely a flavonoid or a similar class of compounds, given the presence of the chromen-4-one moiety.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. Techniques like condensation reactions, protection and deprotection of functional groups, and selective oxidations might be involved.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied using various chemical reactions. The presence of multiple hydroxyl groups suggests it might undergo reactions like esterification, ether formation, and oxidation.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties like solubility, melting point, boiling point, pKa, etc., would be determined using various analytical techniques.Applications De Recherche Scientifique
Diabetes Management
A study focused on the compound isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in diabetes treatment. This compound was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and other enzymes related to diabetes management. Molecular docking and dynamics simulations provided insights into the binding poses and stability of protein–ligand complexes, suggesting its role in blood glucose regulation (Muthusamy & Krishnasamy, 2016).
Spectroscopic Studies and Molecular Properties
Research on quercetin 3-D-galactoside (Q3G), a related compound, explored its molecular properties using DFT methods. This included conformational analysis, HOMO–LUMO energy gaps, UV spectra calculations, and the identification of intramolecular hydrogen bonds. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Aydın & Özpozan, 2020).
Solubility in Ethanol-Water Solutions
A study on the solubility of various saccharides, including components structurally similar to the target compound, in ethanol-water mixtures provided valuable data. This research is important for understanding the behavior of such compounds in different solvents, which is crucial for pharmaceutical formulations and industrial applications (Gong et al., 2012).
Anti-Inflammatory and Anti-Allergic Effects
Saponarin, a flavone closely related to the target compound, was studied for its anti-inflammatory and anti-allergic effects. The research revealed its significant inhibitory action on cytokine expression and key signaling pathways in various cell types. This suggests potential applications in treating immune-related skin diseases and as a functional ingredient in cosmetics (Min et al., 2021).
Safety And Hazards
The compound’s safety profile would be assessed using toxicity studies in cells and possibly animals. Its environmental impact might also be assessed.
Orientations Futures
Future research might involve studying the compound’s potential uses, for example in medicine or as a chemical tool, and developing more efficient methods for its synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general guide and may not apply exactly to all compounds.
Propriétés
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAJIJVNHKTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
CAS RN |
95043-15-5 |
Source


|
| Record name | Quercetin 3-glucosyl-(1->2)-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

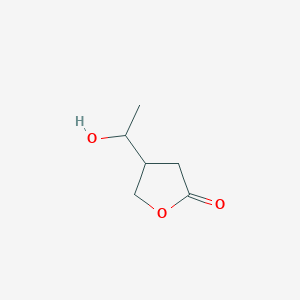
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
